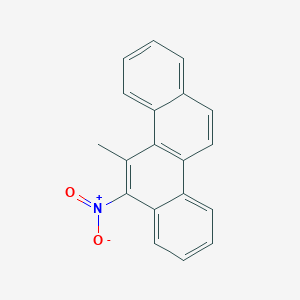
6-Nitro-5-methylchrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-5-methylchrysene (6-NC) is a polycyclic aromatic hydrocarbon (PAH) that has gained attention due to its potential as a mutagen and carcinogen. It is produced through the incomplete combustion of organic materials, such as fossil fuels and tobacco smoke.
Applications De Recherche Scientifique
6-Nitro-5-methylchrysene has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage and mutations in various cell lines. Additionally, 6-Nitro-5-methylchrysene has been found to be a potent inducer of tumors in animal models. These findings have led to the compound being classified as a probable human carcinogen by the International Agency for Research on Cancer.
Mécanisme D'action
The mechanism of action of 6-Nitro-5-methylchrysene is believed to involve the formation of reactive intermediates, such as epoxides and quinones, which can bind to DNA and induce mutations. Additionally, the compound has been shown to activate various signaling pathways involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
Studies have shown that exposure to 6-Nitro-5-methylchrysene can lead to a range of biochemical and physiological effects, including oxidative stress, inflammation, and DNA damage. The compound has also been found to induce changes in gene expression and protein levels in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-Nitro-5-methylchrysene in lab experiments is its ability to induce DNA damage and mutations, which can be useful for studying the mechanisms of carcinogenesis. However, the compound is highly toxic and requires careful handling and disposal. Additionally, the synthesis of 6-Nitro-5-methylchrysene can be challenging and requires specialized equipment and expertise.
Orientations Futures
Future research on 6-Nitro-5-methylchrysene should focus on elucidating the mechanisms of its mutagenic and carcinogenic properties. Additionally, studies should investigate the potential for 6-Nitro-5-methylchrysene to interact with other environmental pollutants and toxins. Finally, the development of new methods for synthesizing and detecting 6-Nitro-5-methylchrysene could lead to improved understanding of its biological effects.
Méthodes De Synthèse
6-Nitro-5-methylchrysene can be synthesized through the nitration of 5-methylchrysene using nitric acid and sulfuric acid. The reaction yields a mixture of nitro isomers, with 6-Nitro-5-methylchrysene being the major product. The compound can also be generated through the combustion of organic materials, such as coal and diesel fuel.
Propriétés
Numéro CAS |
105802-11-7 |
|---|---|
Nom du produit |
6-Nitro-5-methylchrysene |
Formule moléculaire |
C19H13NO2 |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
5-methyl-6-nitrochrysene |
InChI |
InChI=1S/C19H13NO2/c1-12-18-14-7-3-2-6-13(14)10-11-16(18)15-8-4-5-9-17(15)19(12)20(21)22/h2-11H,1H3 |
Clé InChI |
BRHWSCIEJDCELY-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3)[N+](=O)[O-] |
Autres numéros CAS |
105802-11-7 |
Synonymes |
6-nitro-5-methylchrysene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



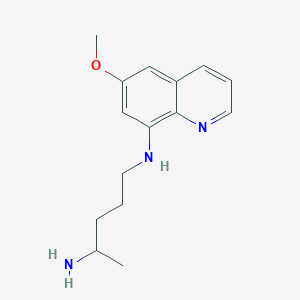
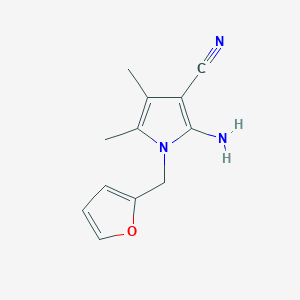
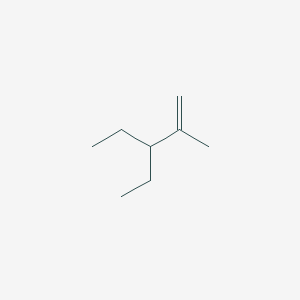
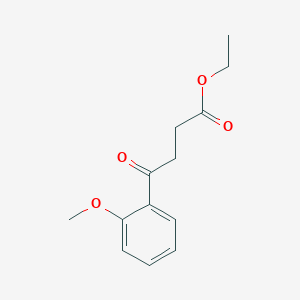
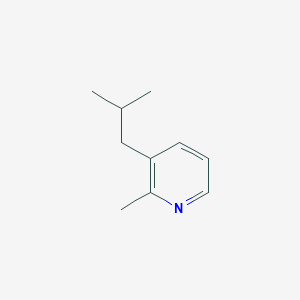
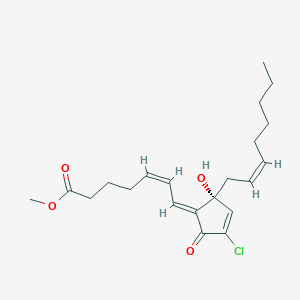
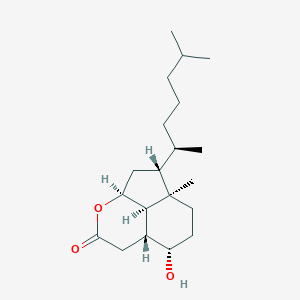
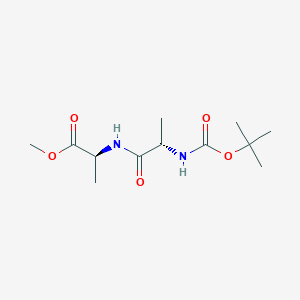
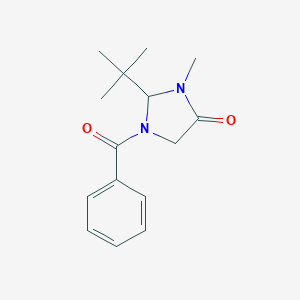
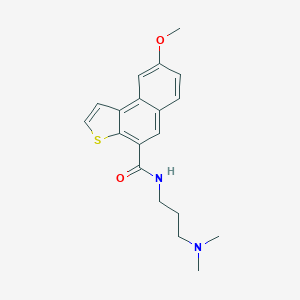
![N-Methyl-3-(3-Methyl[1,2,4]Triazolo[4,3-B]Pyridazin-6-Yl)Aniline](/img/structure/B12210.png)
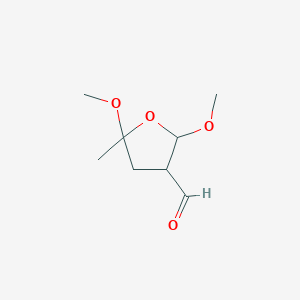
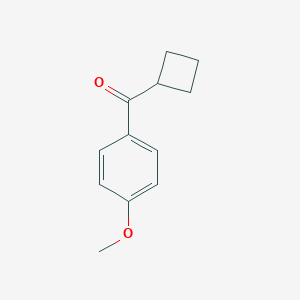
![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)